molecular formula C14H14N4OS2 B15217490 6-(Ethylsulfanyl)-8-(methylsulfanyl)-9-phenyl-3,9-dihydro-2h-purin-2-one CAS No. 6950-21-6

6-(Ethylsulfanyl)-8-(methylsulfanyl)-9-phenyl-3,9-dihydro-2h-purin-2-one

Cat. No.: B15217490
CAS No.: 6950-21-6
M. Wt: 318.4 g/mol
InChI Key: CBCPTDUZXRLQMU-UHFFFAOYSA-N
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Description

6-(Ethylthio)-8-(methylthio)-9-phenyl-3,9-dihydro-2H-purin-2-one is a complex organic compound belonging to the purine family This compound is characterized by the presence of ethylthio and methylthio groups attached to the purine ring, along with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethylthio)-8-(methylthio)-9-phenyl-3,9-dihydro-2H-purin-2-one typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with ethylthiol and methylthiol under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Ethylthio)-8-(methylthio)-9-phenyl-3,9-dihydro-2H-purin-2-one undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, where the thiol groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted purine derivatives.

Scientific Research Applications

6-(Ethylthio)-8-(methylthio)-9-phenyl-3,9-dihydro-2H-purin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Ethylthio)-8-(methylthio)-9-phenyl-3,9-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of ethylthio and methylthio groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-methylthio-4-cyanomethoxypyrimidine
  • 6-Methyl-2-methylthio-3-cyanomethylpyrimidinone-4

Uniqueness

6-(Ethylthio)-8-(methylthio)-9-phenyl-3,9-dihydro-2H-purin-2-one is unique due to the combination of ethylthio and methylthio groups on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6950-21-6

Molecular Formula

C14H14N4OS2

Molecular Weight

318.4 g/mol

IUPAC Name

6-ethylsulfanyl-8-methylsulfanyl-9-phenyl-3H-purin-2-one

InChI

InChI=1S/C14H14N4OS2/c1-3-21-12-10-11(16-13(19)17-12)18(14(15-10)20-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,16,17,19)

InChI Key

CBCPTDUZXRLQMU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=O)NC2=C1N=C(N2C3=CC=CC=C3)SC

Origin of Product

United States

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